(4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine
Overview
Description
(4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine, also known by its IUPAC name, is a compound with the molecular formula C14H15NO2S. It is characterized by the presence of a sulfonyl group attached to a methylphenyl moiety, which is further connected to a phenylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-aminobenzyl alcohol under basic conditions. The reaction proceeds through the formation of an intermediate sulfonate ester, which is subsequently reduced to yield the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are employed.
Major Products
Oxidation: Formation of 4-{[(4-Methylphenyl)sulfonyl]methyl}nitrobenzene.
Reduction: Formation of 4-{[(4-Methylphenyl)sulfonyl]methyl}phenylsulfide.
Substitution: Formation of 4-{[(4-Methylphenyl)sulfonyl]methyl}bromobenzene.
Scientific Research Applications
(4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. Additionally, the aromatic rings can engage in π-π interactions with receptor sites, modulating their function .
Comparison with Similar Compounds
Similar Compounds
- (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)methanol
- (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)acetate
- (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)thiol
Uniqueness
Compared to its analogs, (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine is unique due to its amine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .
Properties
IUPAC Name |
4-[(4-methylphenyl)sulfonylmethyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-11-2-8-14(9-3-11)18(16,17)10-12-4-6-13(15)7-5-12/h2-9H,10,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZPBJJIOPGWOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501240628 | |
Record name | 4-[[(4-Methylphenyl)sulfonyl]methyl]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501240628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54306-15-9 | |
Record name | 4-[[(4-Methylphenyl)sulfonyl]methyl]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54306-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[[(4-Methylphenyl)sulfonyl]methyl]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501240628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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